Stigmasterol

Description

This compound has been reported in Salvia miltiorrhiza, Erythrophleum fordii, and other organisms with data available.

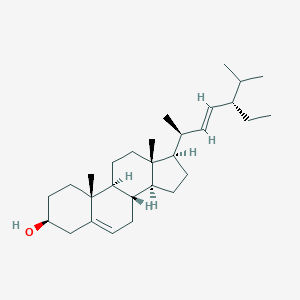

This compound is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. This compound is found in the fats and oils of soybean, calabar bean and rape seed, as well as several other vegetables, legumes, nuts, seeds, and unpasteurized milk.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXVJBMSMIARIN-PHZDYDNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015733 | |

| Record name | Stigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in benzene, ethyl ether, ethanol, Soluble in the usual organic solvents | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

83-48-7 | |

| Record name | Stigmasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmasta-5,22-dien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIGMASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99WUK5D0Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Stigmasterol: A Technical Guide to its Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasterol is a prominent phytosterol, a group of naturally occurring steroid alcohols found in plants. It is structurally similar to cholesterol and plays a crucial role in the structure and function of plant cell membranes. Beyond its structural role, this compound has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. This technical guide provides an in-depth overview of the fundamental properties, structure, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development.

Chemical Structure and Core Properties

This compound is a C29 sterol characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton. Key structural features include a hydroxyl group at the C-3 position of the A-ring and two double bonds, one between C-5 and C-6 in the B-ring and another between C-22 and C-23 in the alkyl side chain.[1][2]

Chemical Identifiers

-

IUPAC Name: (3β,22E)-Stigmasta-5,22-dien-3-ol[3]

-

CAS Number: 83-48-7[3]

-

Chemical Formula: C₂₉H₄₈O[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Weight | 412.69 g/mol | [3][4] |

| Appearance | White solid/powder | [1][5] |

| Melting Point | 160-170 °C | [1][5][6] |

| Boiling Point | ~472 °C (estimate) | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. | [1][5] |

| Optical Rotation | [α]D ≈ -50° (c=2, CHCl₃) | [6] |

Experimental Protocols

Isolation and Purification of this compound from Soybeans

This protocol provides a general methodology for the isolation and purification of this compound from a common plant source.

3.1.1. Extraction

-

Preparation of Plant Material: Obtain dried and powdered soybean material.

-

Solvent Extraction:

-

Perform a Soxhlet extraction of the powdered soybeans with n-hexane to extract the crude lipid fraction.

-

Alternatively, macerate the plant material in methanol at room temperature for an extended period (e.g., 24-48 hours), followed by filtration.

-

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude oily extract.

3.1.2. Saponification

-

Alkaline Hydrolysis: Reflux the crude extract with an ethanolic or methanolic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) for 2-4 hours. This process hydrolyzes the steryl esters to free sterols.

-

Extraction of Unsaponifiable Matter:

-

After cooling, dilute the reaction mixture with water.

-

Extract the unsaponifiable matter (which contains the sterols) multiple times with a nonpolar solvent such as diethyl ether or n-hexane.

-

Wash the combined organic extracts with water to remove any remaining alkali and then dry over anhydrous sodium sulfate.

-

-

Concentration: Evaporate the solvent to yield the crude phytosterol mixture.

3.1.3. Purification by Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh or 70-230 mesh) as the stationary phase, using a suitable solvent slurry (e.g., n-hexane).

-

Sample Loading: Dissolve the crude phytosterol mixture in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, etc.).

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) and heating.

-

Isolation: Combine the fractions containing pure this compound and evaporate the solvent.

3.1.4. Recrystallization

-

Dissolution: Dissolve the isolated this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol or ethanol).

-

Crystallization: Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Isolation of Crystals: Collect the purified this compound crystals by filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum.

Characterization of this compound

3.2.1. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum of this compound will show a characteristic broad absorption band for the hydroxyl (-OH) group around 3400 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and C=C stretching vibrations around 1640-1670 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum (in CDCl₃) will exhibit characteristic signals for the olefinic protons at δ 5.35 (H-6), δ 5.15 (H-22), and δ 5.01 (H-23). The proton at C-3 (adjacent to the hydroxyl group) typically appears as a multiplet around δ 3.53. Signals for the numerous methyl groups will be observed in the upfield region (δ 0.7-1.1).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the 29 carbon atoms. Key signals include those for the olefinic carbons (C-5, C-6, C-22, and C-23) in the range of δ 120-141 ppm and the carbon bearing the hydroxyl group (C-3) at approximately δ 71.8 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z 412, corresponding to the molecular weight of this compound.

Biological Activity and Signaling Pathways

This compound exerts a range of biological effects, with its anti-inflammatory properties being particularly well-documented. One of the key mechanisms underlying its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

Concurrently, the activation of upstream kinases can lead to the phosphorylation and activation of MAPKs, such as p38, ERK, and JNK. These activated MAPKs can also contribute to the inflammatory response by activating various transcription factors.

This compound has been shown to interfere with these pathways. It can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB. Additionally, this compound can suppress the phosphorylation of p38, ERK, and JNK, thus attenuating the MAPK signaling cascade. The net effect is a reduction in the production of pro-inflammatory mediators.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Conclusion

This compound is a phytosterol with well-defined physicochemical properties and significant biological activities. Its potential as a therapeutic agent, particularly in the context of inflammatory diseases, warrants further investigation. The methodologies outlined in this guide for its isolation, purification, and characterization, along with an understanding of its mechanism of action, provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile natural compound.

References

- 1. This compound attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Health Benefits and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What Are The Preparation Methods Of this compound? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 6. Bot Verification [rasayanjournal.co.in]

Stigmasterol: A Technical Guide to its Discovery and Enduring Significance in Steroid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical significance, and key methodologies associated with stigmasterol, a pivotal phytosterol in the landscape of pharmaceutical chemistry. From its initial identification to its role as a cornerstone in the industrial-scale synthesis of steroid hormones, this document details the scientific milestones that have cemented this compound's importance. It offers an in-depth look at the experimental protocols for its extraction, purification, and chemical conversion, alongside a quantitative summary of its physicochemical properties. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated repository of technical information and historical context.

Discovery and Initial Identification

The discovery of this compound is credited to the American physiologist Rosalind Wulzen in the mid-20th century, who initially named the compound "Wulzen factor".[1] However, the truly transformative moment in the history of this compound came with the work of the pioneering African American chemist, Percy Lavon Julian. In 1940, while working at the Glidden Company, a fortuitous accident involving a water leak into a tank of purified soybean oil led to the formation of a solid white mass.[2][3] Julian astutely identified this substance as this compound, realizing he had stumbled upon a method for producing large quantities of this valuable steroid from an abundant and inexpensive source.[2] This discovery was a critical turning point, shifting the production of steroids from costly and limited animal sources to a readily available plant-based precursor.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and chemical manipulation. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₈O | ChemBK |

| Molar Mass | 412.70 g/mol | Wikipedia |

| Melting Point | 165-170 °C | PubChem, ChemBK |

| Specific Optical Rotation ([α]²²_D) | -51° (c=2 in chloroform) | PubChem |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, and other organic solvents. | PubChem, ChemBK |

| Appearance | White crystalline solid | Wikipedia |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and chemical conversion of this compound, drawing from established industrial and laboratory practices.

Extraction and Isolation from Soybean Oil Deodorizer Distillate (SODD)

Soybean oil deodorizer distillate (SODD), a byproduct of soybean oil refining, is a primary source for industrial this compound production. The general procedure involves saponification followed by solvent extraction and crystallization.

Protocol: Saponification and Solvent Extraction

-

Saponification: The SODD is treated with an ethanolic or methanolic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), and heated to hydrolyze the fatty acid esters, leaving the non-saponifiable sterols.

-

Extraction: The saponified mixture is then subjected to liquid-liquid extraction with a nonpolar solvent like n-hexane or n-butanol. The sterols partition into the organic phase, separating them from the water-soluble soaps.

-

Washing and Concentration: The organic extract is washed with water to remove any remaining soap and then concentrated under reduced pressure to yield a crude mixture of phytosterols.

Protocol: Purification by Crystallization

The crude phytosterol mixture, which contains this compound, β-sitosterol, and campesterol, is further purified by fractional crystallization.

-

Solvent Selection: A suitable solvent system is chosen based on the differential solubilities of the sterols. Alcohols such as isobutanol and n-amyl alcohol have been used effectively.

-

Dissolution and Cooling: The crude sterol mixture is dissolved in the chosen solvent at an elevated temperature. The solution is then slowly cooled to induce crystallization. This compound, being less soluble under these conditions, will preferentially crystallize out.

-

Isolation: The crystallized this compound is isolated by filtration, washed with a cold solvent to remove impurities, and dried. This process can be repeated to achieve higher purity.

The Upjohn company notably developed an innovative counter-current crystallization process for the efficient, large-scale separation of this compound from crude soy sterol mixtures.

Analytical Characterization

The purity and identity of the isolated this compound are confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A C8 or C18 column with a mobile phase such as methanol/water is commonly used for the separation and quantification of this compound.

-

Gas Chromatography (GC): The sterols are often derivatized to their trimethylsilyl (TMS) ethers before analysis by GC with a flame ionization detector (FID) for quantification.

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Historical Significance: The Gateway to Synthetic Steroid Hormones

The primary historical and ongoing significance of this compound lies in its role as a key precursor for the semi-synthesis of a wide range of steroid hormones. Percy Lavon Julian's pioneering work in this area revolutionized the pharmaceutical industry.

Synthesis of Progesterone from this compound

The conversion of this compound to progesterone was a landmark achievement that made this vital hormone widely and affordably available. The key transformation involves the selective cleavage of the C22-C23 double bond in the this compound side chain.

Protocol: Ozonolysis of this compound Acetate

-

Protection of the C5-C6 Double Bond: The 3-hydroxyl group of this compound is first acetylated to form this compound acetate. The C5-C6 double bond in the steroid nucleus is then protected, often by bromination, to prevent it from reacting during the subsequent oxidation step.

-

Ozonolysis: The protected this compound acetate is dissolved in a suitable solvent (e.g., a mixture of methylene chloride and methanol) and cooled to a low temperature (typically -78 °C). A stream of ozone gas is then bubbled through the solution. The ozone selectively cleaves the C22-C23 double bond in the side chain, forming an ozonide intermediate.

-

Reductive Work-up: The ozonide is then treated with a reducing agent (e.g., zinc dust in acetic acid or dimethyl sulfide) to yield the 20-keto steroid, pregnenolone acetate.

-

Conversion to Progesterone: Pregnenolone acetate is then converted to progesterone through a series of standard chemical reactions, including hydrolysis of the acetate group and oxidation of the 3-hydroxyl group to a ketone, along with isomerization of the double bond.

A Precursor for a Multitude of Steroids

Beyond progesterone, this compound served as a versatile starting material for the synthesis of a wide array of other crucial steroid hormones, including:

-

Androgens (e.g., Testosterone)

-

Estrogens

-

Corticosteroids (e.g., Cortisone)

The availability of an inexpensive and abundant plant-based precursor in this compound dramatically reduced the cost of these life-changing medicines, making them accessible for the treatment of a wide range of conditions, from hormonal imbalances and inflammatory diseases to certain types of cancer.

Conclusion

The journey of this compound from a serendipitously discovered "factor" to a cornerstone of the modern pharmaceutical industry is a testament to the power of scientific observation and innovation. Its discovery and the subsequent development of efficient extraction and conversion processes, largely driven by the genius of Percy Lavon Julian, democratized access to essential steroid-based medicines. For today's researchers and drug development professionals, the story of this compound serves not only as a foundational chapter in the history of medicinal chemistry but also as an inspiring example of how harnessing the chemical potential of the natural world can lead to profound advancements in human health. The methodologies detailed in this guide continue to be relevant and form the basis for ongoing research and development in the field of steroid chemistry.

References

Stigmasterol: A Comprehensive Technical Guide on its Natural Sources, Dietary Prevalence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasterol, a prominent phytosterol found ubiquitously in the plant kingdom, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and dietary prevalence of this compound. It details comprehensive experimental protocols for its extraction, purification, and quantification from various matrices. Furthermore, this document elucidates the molecular mechanisms of this compound's action by visualizing its interaction with key signaling pathways, including PI3K/Akt/mTOR, JAK/STAT, NF-κB, and MAPK. The quantitative data on this compound content in a wide array of food sources is systematically presented, offering a valuable resource for researchers in nutrition, pharmacology, and drug development.

Natural Sources and Dietary Prevalence of this compound

This compound is a naturally occurring phytosterol that is an essential component of plant cell membranes.[1] It is not synthesized by the human body and must be obtained through dietary sources.[2] The dietary intake of this compound varies among populations, largely depending on the consumption of plant-based foods.

Major Dietary Sources

The primary dietary sources of this compound are unrefined vegetable oils, nuts, seeds, legumes, and whole grains.[1][3] Vegetables and fruits also contribute to the overall intake, albeit in smaller quantities.[3][4]

-

Vegetable Oils: Oils are among the richest sources of this compound. Corn fiber crude oil, for instance, contains a high amount of this compound.[3] Other significant sources include soybean oil and rapeseed oil.[1]

-

Nuts and Seeds: Various nuts and seeds are excellent sources of this compound.

-

Legumes and Grains: Legumes such as butter beans and lentils contain notable amounts of this compound.[3] Cereal products also contribute to the dietary intake of this phytosterol.[5]

-

Vegetables and Fruits: While generally containing lower concentrations than oils and nuts, certain vegetables like zucchini and coriander leaf, and fruits such as cherry tomatoes, contribute to the overall dietary intake of this compound.[3]

Quantitative Data on this compound Content

The following table summarizes the this compound content in various food sources, compiled from multiple studies. Values are presented in milligrams per 100 grams (mg/100g) of the edible portion.

| Food Category | Food Item | This compound Content (mg/100g) |

| Oils | Corn fiber crude oil | 209[3] |

| Soybean oil | 61[5] | |

| Cottonseed oil | 292 (total sterols)[3] | |

| Apricot kernel oil | 1.5[3] | |

| Legumes | Butter beans | 86[3] |

| Lentils | 2-20[3] | |

| Peas | 1.12[3] | |

| Vegetables | Zucchini | 8.4[3] |

| Coriander leaf | 7.9[3] | |

| Romaine lettuce | 7.9[3] | |

| Cowpea | 6.0[3] | |

| Soybean sprouts | 5.4[3] | |

| Fruits | Cherry tomato | 3.4[3] |

| Papaya | 2.9[3] | |

| Longan | 2.7[3] | |

| Kiwi fruit | 2.0[3] |

Experimental Protocols for this compound Analysis

Accurate and reliable quantification of this compound in various matrices is crucial for research and quality control. This section provides detailed methodologies for the extraction, purification, and quantification of this compound.

Extraction and Purification

Objective: To extract and purify this compound from a plant matrix for subsequent analysis. This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

-

Dried and powdered plant material

-

n-Hexane

-

Ethanolic potassium hydroxide (KOH) solution

-

Toluene

-

Silica gel for column chromatography

-

Solvent system for column chromatography (e.g., n-hexane:ethyl acetate gradient)

-

Rotary evaporator

-

Glass column for chromatography

Protocol:

-

Soxhlet Extraction:

-

Accurately weigh a known amount of the dried, powdered plant material.

-

Place the sample in a thimble and perform Soxhlet extraction with n-hexane for a sufficient duration (e.g., 6-8 hours) to extract the lipid-soluble components, including this compound.[6]

-

Concentrate the n-hexane extract using a rotary evaporator.

-

-

Saponification:

-

Extraction of Unsaponifiable Matter:

-

After saponification, cool the mixture and extract the unsaponifiable fraction with toluene.[7]

-

Wash the toluene extract with water to remove any residual KOH and other water-soluble impurities.

-

Dry the toluene extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in n-hexane.

-

Load the concentrated unsaponifiable matter onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[3]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Pool the this compound-rich fractions and evaporate the solvent.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Advances in this compound on its anti-tumor effect and mechanism of action [frontiersin.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Determination of Campesterol, this compound, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. fao.org [fao.org]

Stigmasterol: A Comprehensive Technical Guide to its Biological Roles in Plants and Animals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasterol, a prominent phytosterol found throughout the plant kingdom, plays a crucial dual role in the biology of both plants and animals. In plants, it is an essential structural component of cell membranes, a precursor to vital hormones, and a key modulator of responses to environmental stress. In animals, dietary this compound exhibits a remarkable range of pharmacological activities, including potent anti-inflammatory, cholesterol-lowering, neuroprotective, and anticancer effects. This technical guide provides an in-depth exploration of the multifaceted biological roles of this compound, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this versatile phytosterol.

Biological Role of this compound in Plants

This compound is a vital component of plant cell biology, contributing to structural integrity, hormonal signaling, and adaptation to environmental challenges.

Modulation of Cell Membrane Properties

This compound is a key constituent of plant cell membranes, where it influences fluidity, permeability, and the activity of membrane-associated proteins.[1][2] The presence of a double bond in its side chain makes this compound more flexible compared to other phytosterols, which can increase membrane permeability to water and ions.[1] This modulation of membrane dynamics is critical for plant adaptation to fluctuating temperatures and other environmental stresses.[1][3][4]

Precursor to Brassinosteroids

This compound serves as a precursor for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation.[5][6][7][8] The biosynthetic pathway involves a series of enzymatic reactions that modify the this compound backbone to produce the active brassinosteroid molecules.

Role in Abiotic and Biotic Stress Responses

Plants accumulate this compound in response to various environmental stressors, including pathogen attack, wounding, high salinity, and temperature fluctuations, suggesting its role as a "stress sterol".[1][2] This accumulation is thought to be a protective mechanism, helping to maintain membrane integrity and function under adverse conditions.[2][9] Exogenous application of this compound has been shown to enhance salt tolerance in some plant species.[9]

Pharmacological Effects of this compound in Animals

When consumed in the diet, this compound exerts a variety of beneficial pharmacological effects in animals, making it a compound of significant interest for drug development.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory pathways. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[10]

Cholesterol-Lowering Effects

This compound contributes to the reduction of plasma cholesterol levels through multiple mechanisms. It competitively inhibits the absorption of dietary cholesterol in the intestine. This is partly achieved by downregulating the expression of the Niemann-Pick C1-like 1 (NPC1L1) protein, a key transporter for cholesterol uptake in the gut.[11][12][13]

Anticancer Properties

This compound exhibits anticancer activity against a range of cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt and JAK/STAT pathways.[14][15]

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. It can reduce the production of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[16] These effects suggest its potential in the prevention and treatment of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize key quantitative data on the biological effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 5.80 ± 0.15 | [14] |

| A549 | Lung Cancer | 8.95 ± 0.23 | [14] |

| HepG2 | Liver Cancer | 12.50 ± 0.12 | [14] |

| KB/C152 | Oral Epithelial Cancer | 81.18 µg/ml | [17] |

| Jurkat/E6-1 | T-lymphocytic Leukemia | 103.03 µg/ml | [17] |

| HCC70 | Breast Cancer | >250 | [15] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Parameter | Dose | % Inhibition/Reduction | Reference |

| Carrageenan-Induced Paw Edema (Rat) | Paw Edema | 10 mg/kg | 35% (at 3h) | [10] |

| Carrageenan-Induced Paw Edema (Rat) | Paw Edema | 20 mg/kg | 52% (at 3h) | [10] |

| LPS-Induced Lung Inflammation (Mouse) | Lung Inflammation Score | 10 mg/kg | 29.3% | [10] |

| LPS-Induced Lung Inflammation (Mouse) | Lung Inflammation Score | 50 mg/kg | 50.0% | [10] |

| LPS-Induced Lung Inflammation (Mouse) | Lung Inflammation Score | 100 mg/kg | 55.4% | [10] |

Signaling Pathways and Experimental Workflows

This compound Biosynthesis in Plants

References

- 1. mdpi.com [mdpi.com]

- 2. Why Do Plants Convert Sitosterol to this compound? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Dithis compound-Modified Acylglycerols on the Fluidity and Phase Transition of Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Modulation of Membrane Structure and Fluctuations by Plant Sterols and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Impact of this compound on Growth, Productivity and Biochemical Response of Vicia faba L. Plants Grown Under Salt Stress [ejbo.journals.ekb.eg]

- 10. benchchem.com [benchchem.com]

- 11. Curcumin inhibits cholesterol uptake in Caco-2 cells by down-regulation of NPC1L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. In vitro cytotoxic effect of this compound derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms and Neuroprotective Activities of this compound Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Mechanisms of Stigmasterol: A Technical Guide for Researchers

Introduction: Stigmasterol, a widely distributed phytosterol, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals. It summarizes key findings on its influence on cellular signaling pathways, enzymatic activity, and gene expression, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanistic action.

Core Mechanisms of Action at the Cellular Level

This compound exerts its biological effects through a multi-targeted approach, influencing a variety of cellular processes ranging from apoptosis and cell cycle regulation to inflammation and lipid metabolism. Its primary mechanisms involve the modulation of key signaling pathways, direct interaction with cellular receptors, and regulation of gene expression.

Anticancer Effects

This compound has demonstrated potent anticancer properties across a range of cancer cell lines. Its primary anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.

1.1.1. Induction of Apoptosis: this compound promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of key apoptotic regulatory proteins, leading to the activation of caspases and subsequent programmed cell death.

-

Modulation of Bcl-2 Family Proteins: this compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.[1][2]

-

Activation of Caspases: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7), which are crucial for the dismantling of the cell during apoptosis.[1][3]

-

Involvement of p53: In some cancer cell lines, this compound has been observed to upregulate the expression of the tumor suppressor protein p53, which can, in turn, activate the apoptotic machinery.[2][3]

1.1.2. Cell Cycle Arrest: this compound can halt the progression of the cell cycle in cancer cells, primarily at the G1/S or G2/M checkpoints. This prevents the proliferation of malignant cells. This cell cycle arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[3]

1.1.3. Inhibition of Metastasis and Angiogenesis: this compound has been found to suppress the migration, invasion, and adhesion of cancer cells, key processes in metastasis. It achieves this by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix.[3] Furthermore, this compound can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by downregulating vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2.[4]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways and mediators.

-

Inhibition of NF-κB Signaling: A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] It can prevent the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes.[7][8]

-

Downregulation of Pro-inflammatory Enzymes and Cytokines: this compound has been shown to reduce the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins.[4] It also decreases the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

-

Modulation of MAPK Pathway: this compound can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in inflammatory responses.[7][10]

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage and degeneration through various mechanisms.

-

Antioxidant Activity: this compound can mitigate oxidative stress in neuronal cells by activating the Keap1/Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes, which help to neutralize reactive oxygen species (ROS).[2]

-

Modulation of Apoptotic Pathways: In the context of neurodegeneration, this compound can inhibit apoptosis in neuronal cells by upregulating anti-apoptotic proteins like Bcl-2.[11]

-

GABAergic Mechanism: this compound has been reported to positively modulate GABA-A receptors, suggesting a potential role in managing neurological disorders associated with GABAergic dysfunction.[12]

Cholesterol-Lowering Effects

This compound contributes to the reduction of plasma cholesterol levels primarily by inhibiting intestinal cholesterol absorption and regulating hepatic cholesterol metabolism. It is thought to compete with cholesterol for incorporation into micelles in the gut, thereby reducing its absorption.[13][14]

Key Signaling Pathways Modulated by this compound

This compound's diverse biological activities are orchestrated through its interaction with and modulation of several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancer cells. By downregulating the phosphorylation of Akt and mTOR, this compound can induce apoptosis and autophagy.[1][2]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades like ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. This compound's effect on this pathway appears to be cell-type and context-dependent, with reports indicating both inhibition and activation. In inflammatory contexts, it often inhibits MAPK signaling to reduce the production of inflammatory mediators.[7][10]

NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound is a potent inhibitor of this pathway. It prevents the activation of the IKK complex, which is responsible for phosphorylating IκBα. This maintains IκBα's association with NF-κB, keeping it sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| A2780 | Ovarian Cancer | 69.24 ± 7.31 µM | 24 | [4] |

| SKOV3 | Ovarian Cancer | 83.39 ± 3.75 µM | 24 | [4] |

| HUVEC | Endothelial Cells | 21.1 ± 2.1 µM | Not Specified | [4] |

| SNU-1 | Gastric Cancer | 15 µM | Not Specified | [4] |

| KB/C152 | Oral Epithelial Cancer | 81.18 µg/mL | Not Specified | [1] |

| HUT78 | T-Lymphocytic Leukemia | 103.03 µg/mL | Not Specified | [1] |

| MCF-7 | Breast Cancer | 5.80 µM | Not Specified | [5] |

| A549 | Lung Cancer | 8.95 µM | Not Specified | [5] |

| HepG2 | Liver Cancer | 12.50 µM | Not Specified | [5] |

| HepG2 | Liver Cancer | ~10 µM (approx. 43% toxicity) | 24 | [3] |

| MCF-7 | Breast Cancer | 0.1623 µM | 24 | [15] |

Table 2: Modulation of Protein Expression and Activity by this compound

| Target Protein/Process | Cell Line/Model | Effect | Quantitative Change | Reference |

| p-Akt | Gastric Cancer Cells | Inhibition | Concentration-dependent decrease | [1] |

| p-mTOR | Gastric Cancer Cells | Inhibition | Concentration-dependent decrease | [1] |

| Bax | HepG2 | Upregulation | Dose-dependent increase | [3] |

| Bcl-2 | HepG2 | Downregulation | Dose-dependent decrease | [3] |

| Caspase-3 | Breast Cancer Cells | Activation | Increased activity with sorafenib | [4] |

| p-p65 (NF-κB) | Osteoclasts | Inhibition | Significant inhibition at 15, 30, and 60 min | [7] |

| p-JNK (MAPK) | Osteoclasts | Inhibition | Significant inhibition at 30, 45, and 60 min | [7] |

| p-ERK (MAPK) | Osteoclasts | Inhibition | Inhibition at 15 and 45 min | [7] |

| iNOS | RAW264.7 Macrophages | Downregulation | Decreased protein expression | [4] |

| COX-2 | RAW264.7 Macrophages | Downregulation | Decreased protein expression | [4] |

| Nrf2 | Endometrial Cancer Cells | Inhibition | Dose-dependent decrease in protein expression | [3] |

| VEGFR-2 Signaling | HUVECs | Inhibition | Decrease in downstream effector phosphorylation | [3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's mechanism of action. For full, detailed protocols, including specific reagent concentrations and instrument settings, it is essential to refer to the supplementary materials of the cited publications.

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins.

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exhibits a remarkable range of biological activities at the cellular level, primarily through the modulation of key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis. Its ability to target multiple pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, underscores its potential as a therapeutic agent for a variety of diseases, particularly cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, offering a valuable resource for researchers and drug development professionals. Further investigation into the detailed molecular interactions and in vivo efficacy of this compound will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. This compound Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in this compound on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound isolated from marine microalgae Navicula incerta induces apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound mitigates estrogen-deficiency-induced osteoporosis through inhibition of phosphorylated p65 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound mitigates estrogen-deficiency-induced osteoporosis through inhibition of phosphorylated p65 and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Progress on the Therapeutic Mechanisms of this compound for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound regulates microglial M1/M2 polarization via the TLR4/NF-κB pathway to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Stigmasterol Biosynthetic Pathway in Plants: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stigmasterol, a prominent phytosterol in the plant kingdom, plays a crucial role in membrane structure and function and serves as a precursor for the synthesis of various bioactive steroids. Its biosynthesis is a complex, multi-step process involving a cascade of enzymatic reactions. This technical guide provides a comprehensive overview of the core this compound biosynthetic pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital metabolic pathway.

The Core Biosynthetic Pathway from Cycloartenol to this compound

The biosynthesis of this compound branches off from the central isoprenoid pathway, with cycloartenol serving as the primary precursor in most higher plants[1][2]. The pathway involves a series of modifications to the sterol nucleus and the side chain, catalyzed by a suite of enzymes primarily localized to the endoplasmic reticulum. The key enzymatic steps leading from cycloartenol to this compound are outlined below.

Demethylation at C-4 and C-14

The initial steps involve the removal of two methyl groups at the C-4 position and one at the C-14 position of cycloartenol. The demethylation at C-4 is a three-step process catalyzed by a complex of enzymes including sterol 4α-methyl oxidase (SMO), a C-4α-carboxysterol-C-3-dehydrogenase/C-4-decarboxylase, and a 3-keto sterol reductase. Notably, plants possess two distinct families of SMOs, SMO1 and SMO2, which are responsible for the removal of the first and second methyl groups at C-4, respectively[3][4][5].

Isomerization and Reduction of the Sterol Nucleus

Following demethylation, a series of isomerization and reduction reactions modify the sterol nucleus. The cyclopropane ring of cycloartenol is opened by cycloeucalenol cycloisomerase (CPI). Subsequent steps involve the action of enzymes such as Δ7-sterol-C5-desaturase (STE1/DWARF7) and Δ5,7-sterol-Δ7-reductase (DWF5) to introduce and then reduce a double bond, ultimately forming the characteristic Δ5-sterol structure[1][6].

Alkylation of the Side Chain

A key feature of plant sterols is the alkylation at the C-24 position of the side chain. This is a two-step methylation process. The first methylation is catalyzed by sterol C-24 methyltransferase 1 (SMT1), which adds a methyl group to cycloartenol. The second methylation, which leads to the formation of a C24-ethyl group found in this compound and β-sitosterol, is catalyzed by sterol C-24 methyltransferase 2 (SMT2)[7].

The Final Steps to this compound

The direct precursor to this compound is β-sitosterol. The final step in the pathway is the introduction of a double bond at the C-22 position of the β-sitosterol side chain. This desaturation reaction is catalyzed by a specific cytochrome P450 enzyme, the sterol C-22 desaturase, encoded by the CYP710A gene family[8][9]. This enzymatic step is a critical control point in determining the ratio of this compound to β-sitosterol in plant tissues.

Quantitative Data on the this compound Biosynthetic Pathway

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the flux and regulation of the this compound biosynthetic pathway. The following tables summarize some of the available quantitative data.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Plant Species | Substrate | Km (µM) | kcat (min-1) | Vmax | Ki (µM) | Reference(s) |

| SMT1 | Arabidopsis thaliana | Cycloartenol | 42 | - | 5.2 pmol min-1 mg-1 protein | - | [10] |

| SMT2 | Arabidopsis thaliana | 24(28)-Methylene-lophenol | 28 | 0.01 s-1 | - | 49 (for 26,27-DHZ) | [6] |

| SMT2 | Arabidopsis thaliana | Cycloartenol | 35 | 0.001 s-1 | - | - | [6] |

| CYP710A1 | Arabidopsis thaliana | β-Sitosterol | 1.0 | 0.53 | - | - | [11][12] |

| CYP710A11 | Solanum lycopersicum | β-Sitosterol | 3.7 | 10 | - | - | [11][12] |

| CYP710A13 | Physcomitrella patens | β-Sitosterol | 1.0 | - | - | - | [3] |

| CYP710A14 | Physcomitrella patens | β-Sitosterol | 2.1 | - | - | - | [3] |

Table 2: Concentration of this compound and Related Sterols in Plant Tissues

| Plant Species | Tissue | This compound (µg/g FW or as specified) | β-Sitosterol (µg/g FW or as specified) | Campesterol (µg/g FW or as specified) | Reference(s) |

| Arabidopsis thaliana | Leaves (after P. syringae inoculation) | ~15 | - | - | [3] |

| Viola odorata | Roots | 4.5 mg/100g | 9.2 mg/100g | - | [13] |

| Viola odorata | Leaves | 2 mg/100g | 3.2 mg/100g | - | [13] |

| Viola odorata | Flowers | 7.3 mg/100g | 5.3 mg/100g | - | [13] |

| Viola odorata | Seeds | 2.4 mg/100g | 3 mg/100g | - | [13] |

| Arabidopsis thaliana (rgtb1 mutant) | Whole plant | - | Increased | Increased | [14] |

| Various species (infected with M. incognita) | Roots | Decreased | Increased | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Phytosterol Extraction and Analysis by GC-MS

This protocol describes the extraction of total sterols from plant tissue and their quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Mortar and pestle or homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Saponification reagent (e.g., 1 M KOH in 90% ethanol)

-

Hexane or diethyl ether

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 5α-cholestane or epicoprostanol)

-

Derivatization reagent (e.g., BSTFA + 1% TMCS or MSTFA)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Homogenization: Grind a known amount of plant tissue (e.g., 100 mg fresh weight) to a fine powder in liquid nitrogen.

-

Lipid Extraction: Extract the total lipids using a modified Bligh and Dyer method. Add a chloroform:methanol mixture (1:2, v/v) to the powdered tissue, vortex thoroughly, and incubate. Then, add chloroform and 0.9% NaCl, vortex again, and centrifuge to separate the phases. Collect the lower chloroform phase containing the lipids. Repeat the extraction of the upper phase and pellet with chloroform.

-

Saponification: Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen. Add the saponification reagent and an internal standard. Heat the mixture at 80-90°C for 1-2 hours to hydrolyze steryl esters and glycosides.

-

Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable fraction (containing free sterols) three times with hexane or diethyl ether. Pool the organic phases.

-

Washing and Drying: Wash the combined organic phase with water until neutral. Dry the organic phase over anhydrous sodium sulfate.

-

Derivatization: Evaporate the solvent to dryness and add the derivatization reagent. Heat at 60-70°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a temperature program to separate the different sterol derivatives. Identify the sterols based on their retention times and mass spectra compared to authentic standards. Quantify the sterols based on the peak area relative to the internal standard.

Enzyme Assay for Sterol C-22 Desaturase (CYP710A)

This protocol describes an in vitro assay for measuring the activity of CYP710A enzymes using heterologously expressed protein.

Materials:

-

Microsomal fraction containing the recombinant CYP710A protein (e.g., from insect cells or yeast)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.25)

-

NADPH

-

β-sitosterol (substrate)

-

Ethyl acetate

-

GC-MS system

Procedure:

-

Reaction Setup: In a glass tube, combine the microsomal fraction, reaction buffer, and β-sitosterol (dissolved in a small amount of acetone or detergent).

-

Initiation of Reaction: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes. Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) with shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) and then extract the sterols with an organic solvent like ethyl acetate.

-

Sample Preparation for GC-MS: Evaporate the organic solvent and derivatize the sterols as described in the previous protocol.

-

Analysis: Analyze the products by GC-MS to identify and quantify the formation of this compound. The activity can be calculated based on the amount of product formed per unit time per amount of protein.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for analyzing the expression levels of this compound biosynthetic genes.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for the target genes (e.g., SMT2, SMO2, STE1, DWF5, DWF1, CYP710A) and a reference gene (e.g., Actin or Ubiquitin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reactions in a multi-well plate. Each reaction should contain the cDNA template, forward and reverse primers for a specific gene, and the qPCR master mix. Include no-template controls for each primer pair.

-

Real-Time PCR: Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the software provided with the instrument. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthetic pathway and a typical experimental workflow.

Caption: The this compound biosynthetic pathway in plants, starting from acetyl-CoA.

Caption: A typical experimental workflow for analyzing sterol content and gene expression.

Caption: A simplified regulatory network of this compound biosynthesis in plants.

This technical guide provides a foundational understanding of the this compound biosynthetic pathway in plants, supported by quantitative data, detailed experimental protocols, and visual diagrams. Further research is needed to fully elucidate the intricate regulatory networks and the precise kinetic parameters of all enzymes involved in this vital metabolic route. The provided methodologies and information will serve as a valuable resource for researchers aiming to explore and manipulate this pathway for various applications in agriculture and medicine.

References

- 1. Plant sterol metabolism. Δ(7)-Sterol-C5-desaturase (STE1/DWARF7), Δ(5,7)-sterol-Δ(7)-reductase (DWARF5) and Δ(24)-sterol-Δ(24)-reductase (DIMINUTO/DWARF1) show multiple subcellular localizations in Arabidopsis thaliana (Heynh) L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant sterol biosynthesis: identification of two distinct families of sterol 4alpha-methyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of sterol lipids in plant tissues by gas chromatography and Q-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Interactions between sterol biosynthesis genes in embryonic development of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Stigmasterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of stigmasterol, a prominent phytosterol with significant therapeutic potential. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological interactions.

Core Physicochemical Properties

This compound (CAS Number: 83-48-7) is a plant-derived sterol with the molecular formula C₂₉H₄₈O.[1][2][3][4][5][6][7] It presents as a white, crystalline powder and is practically insoluble in water.[2][8]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₄₈O | [1][2][3][4][5][6][7] |

| Molecular Weight | 412.69 g/mol | [1][4][5][6][7] |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| CAS Number | 83-48-7 | [1][3][4][5][9] |

| Physical Appearance | White solid/powder | [2] |

| Melting Point | 160-170 °C | [1][2] |

| Boiling Point | ~490.5 °C at 760 mmHg (estimated) | |

| logP (Octanol/Water) | 8.92 (estimated) |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [2] |

| Ethanol | 0.7 mg/mL (Sonication recommended) | [10] |

| DMSO | Insoluble | [10] |

| Chloroform | Soluble | [11] |

| Dichloromethane | Soluble | [11] |

| Ethyl Acetate | Soluble | [11] |

| Acetone | Soluble | [11] |

Experimental Protocols

Isolation and Purification of this compound from Soybeans

A common method for isolating this compound from natural sources like soybeans involves several key steps:

-

Saponification: The raw soybean oil deodorizer distillate is treated with an ethanolic potassium hydroxide solution at an elevated temperature (e.g., 70-75°C) to hydrolyze the steryl esters and triglycerides.[12]

-

Extraction: The unsaponifiable matter, which contains the free sterols, is then extracted from the saponified mixture using a nonpolar solvent such as toluene or n-hexane.[13]

-

Crystallization: The extracted phytosterol mixture is then subjected to fractional crystallization using a solvent like diethyl ether. This step enriches the this compound content by taking advantage of solubility differences among the various sterols.[14]

-

Chromatographic Purification: For higher purity, the enriched fraction is further purified using column chromatography on silica gel, eluting with a solvent system such as hexane/ethyl acetate.[14]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the purified, dry this compound powder is packed into a capillary tube to a height of about 3 mm.[15]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[16][17]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[16]

Spectral Analysis

¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

-

Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in an NMR tube.[18][19]

-

Data Acquisition: The spectra are recorded on an NMR spectrometer (e.g., 400 MHz or 500 MHz).[11][19][20]

-

Analysis: The chemical shifts (δ) and coupling constants (J) of the protons and carbons are analyzed and compared with established literature values to confirm the structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often used for complete assignment of all signals.[18][19]

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Sample Preparation (Thin Solid Film Method): A small amount of this compound is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2][8]

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Analysis: The positions of the absorption bands are analyzed to identify characteristic functional groups, such as the hydroxyl (-OH) group and the C=C double bonds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.

-

Derivatization: The hydroxyl group of this compound is often derivatized to a trimethylsilyl (TMS) ether to increase its volatility for GC analysis. This is typically done by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The temperature is programmed to separate the different sterols based on their boiling points and interactions with the stationary phase.[21]

-

MS Detection: The separated components are then introduced into a mass spectrometer. The resulting mass spectrum, showing the molecular ion peak and characteristic fragmentation pattern, is used to confirm the identity of this compound by comparison with a library of known spectra.[18][21]

Signaling Pathways and Biological Interactions

This compound has been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer.

This compound Biosynthesis Pathway

This compound is synthesized in plants from cycloartenol through a series of enzymatic reactions. The final step involves the desaturation of β-sitosterol at the C-22 position by the enzyme C22-sterol desaturase.[1][6]

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.[8][9][22]

Akt/mTOR Signaling Pathway

By inhibiting Akt, this compound also downregulates the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and autophagy.[8][9]

JAK/STAT Signaling Pathway

This compound has been observed to inhibit the JAK/STAT signaling pathway, which plays a critical role in cytokine-mediated inflammation and cell proliferation.[3][8]

VEGFR-2 Signaling Pathway